![molecular formula C6H5ClN2S B2758752 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine CAS No. 2416235-27-1](/img/structure/B2758752.png)
4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H5ClN2S . It is employed as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their wide range of pharmacological effects . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one method used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has an average mass of 172.635 Da and a monoisotopic mass of 171.986191 Da .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by several factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Antifungal and Antimicrobial Applications
4-Chlorothieno[2,3-d]pyrimidines exhibit significant antifungal and antimicrobial activities. They have been evaluated for their effectiveness against various fungal diseases like Rice blast, Sheath blight, and Cucumber powdery mildew, showing preventive effects in pot tests (Konno et al., 1989). Additionally, novel thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, showing promising results against several bacterial strains (Kolisnyk et al., 2015).
Radioprotective and Antitumor Properties
Research has shown that thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine, possess notable radioprotective and antitumor properties. Some compounds in this category have demonstrated promising activities in these areas, highlighting their potential in cancer treatment and radiation protection (Alqasoumi et al., 2009).
Synthetic Methods and Chemical Transformations
Various synthetic methods and chemical transformations involving this compound have been explored. These include the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones and the development of methods for the preparation of 2-chloro-4,6-di(heteroaryl)pyrimidines (Chen et al., 2009), (Strekowski et al., 1990). These studies are crucial for understanding the compound's versatility and potential for various applications in chemistry and pharmacology.
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to this compound, has been conducted. These studies provide insights into the potential applications of these compounds in the fields of medicine and nonlinear optics, particularly focusing on their electronic, linear, and nonlinear optical properties (Hussain et al., 2020).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine belongs, are known to exhibit diverse biological activities . They have been reported to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinase .
Mode of Action
It is known that thieno[2,3-d]pyrimidines can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to influence several pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinase .
Result of Action
Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Future Directions
Research into pyrimidine derivatives, including 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine, is ongoing due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , as well as the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine are not fully understood yet. It has been found that similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have shown promising results in in vitro anticancer studies . These compounds interact with various enzymes, proteins, and other biomolecules, which could suggest a similar biochemical role for this compound .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have shown to exert significant effects on various types of cells and cellular processes . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects against several human cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrrolo[2,3-d]pyrimidine derivatives .
properties
IUPAC Name |
4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCEGLBADSSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

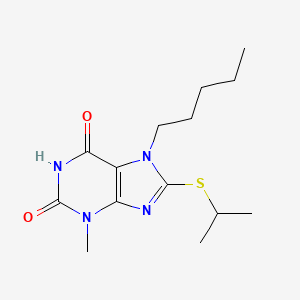
![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)
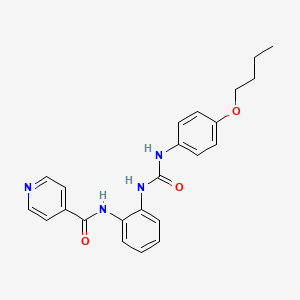
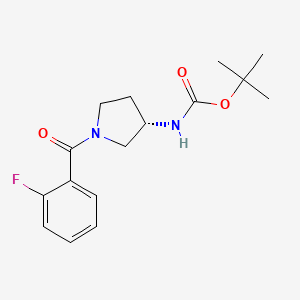
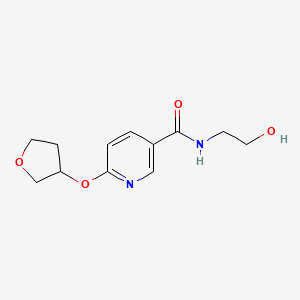
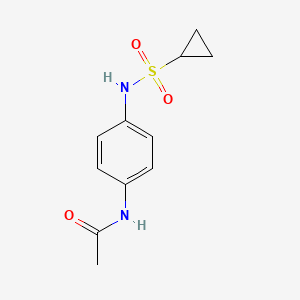
![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
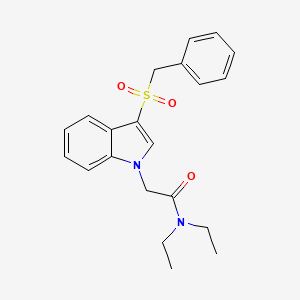
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)
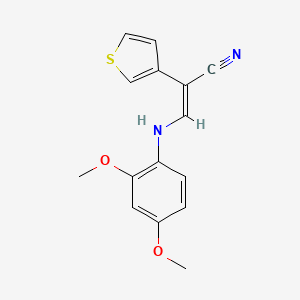
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)